Bromopyruvic Acid

Beschreibung

Overview of 3-Bromopyruvic Acid as a Research Probe and Modulator

3-Bromopyruvic acid (3-BrPA), a halogenated synthetic analog of pyruvate (B1213749), has become a prominent molecule in metabolic research. mdpi.com It functions as a potent alkylating agent, reacting with nucleophilic groups on proteins, particularly the thiol groups of cysteine residues. mdpi.comiiarjournals.org This reactivity allows it to inhibit the function of several key metabolic enzymes, making it an invaluable tool for studying cellular energy pathways. mdpi.commdpi.com

The investigation of 3-bromopyruvic acid's biological effects began with its characterization as an alkylating agent. mdpi.com However, its significance in the field of metabolic research surged following landmark studies in the early 2000s. Research from the laboratory of Dr. Peter Pedersen at Johns Hopkins University was pivotal, demonstrating that 3-BrPA could effectively target the unique metabolic profile of cancer cells. nih.govresearchgate.net The first major antitumor study of 3-BrPA was reported in 2001, showing that it could kill hepatocellular carcinoma cells by inhibiting both glycolysis and mitochondrial respiration. nih.govmdpi.com Subsequent research demonstrated its ability to selectively destroy tumor cells in animal models, solidifying its status as a key compound for investigating cancer metabolism. nih.govresearchgate.netresearchgate.net These foundational studies established 3-BrPA as a powerful inhibitor of energy metabolism and sparked global interest in its potential as a research probe. researchgate.net

Current research on 3-BrPA continues to explore its mechanisms and applications. It is widely recognized as a potent inhibitor of hexokinase-II (HK2), the first rate-limiting enzyme in the glycolytic pathway, which is often overexpressed and bound to the mitochondria in cancer cells. mdpi.comresearchgate.netkodiscovery.org By inhibiting HK2, 3-BrPA not only blocks glycolysis but can also induce apoptosis. mdpi.comnih.gov

Beyond HK2, research has identified several other targets of 3-BrPA, highlighting its pleiotropic effects on cell metabolism. These targets include other glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and lactate (B86563) dehydrogenase (LDH), as well as key enzymes in mitochondrial respiration and glutaminolysis. iiarjournals.orgmdpi.comresearchgate.net

Table 1: Key Metabolic Enzymes Investigated as Targets of 3-Bromopyruvic Acid

| Enzyme/Complex | Metabolic Pathway | Reported Effect of 3-BrPA | Reference(s) |

|---|---|---|---|

| Hexokinase II (HK2) | Glycolysis | Potent inhibition, leading to ATP depletion and apoptosis. | mdpi.commdpi.comkodiscovery.orgnih.govresearchgate.net |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Inhibition, contributing to the blockage of the glycolytic pathway. | iiarjournals.orgmdpi.comresearchgate.netnih.gov |

| Succinate (B1194679) Dehydrogenase (SDH/Complex II) | Tricarboxylic Acid (TCA) Cycle & Oxidative Phosphorylation | Inhibition, impairing mitochondrial respiration and ATP production. | mdpi.comiiarjournals.orgmdpi.com |

| Lactate Dehydrogenase (LDH) | Fermentation | Inhibition, blocking the conversion of pyruvate to lactate. | mdpi.com |

| Pyruvate Dehydrogenase (PDH) | TCA Cycle Link | Inhibition, reducing the conversion of pyruvate to acetyl-CoA. | iiarjournals.org |

| Isocitrate Dehydrogenase (IDH) | Tricarboxylic Acid (TCA) Cycle | Inhibition, affecting TCA cycle function. | iiarjournals.org |

| α-Ketoglutarate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Inhibition, disrupting a key step in the TCA cycle. | iiarjournals.org |

Contemporary frontiers of 3-BrPA research include its use in combination with other investigational agents to create synergistic effects and its application in studying a wide array of cancer types, including those known to be resistant to other treatments. anticancer360.com Studies have shown its efficacy in various cancer cell lines, often correlating with the cells' dependence on glycolysis. nih.govresearchgate.net

Table 2: Examples of Research Findings on 3-Bromopyruvic Acid in Different Cancer Cell Lines

| Cell Line | Cancer Type | Key Research Finding | Reference(s) |

|---|---|---|---|

| AS-30D | Hepatocellular Carcinoma | 3-BrPA killed cells by inhibiting both glycolysis and mitochondrial respiration. | nih.govmdpi.com |

| Panc-1 / Panc-2 | Pancreatic Cancer | 3-BrPA inhibited cell growth by disrupting the interaction between HK2 and VDAC1, leading to mitochondrial damage. | researchgate.netkodiscovery.orgresearchgate.net |

| HCC1143 | Triple-Negative Breast Cancer (TNBC) | 3-BrPA inhibited cell proliferation by downregulating c-Myc and HK2 expression, showing greater effect than in non-TNBC cells. | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 3-BrPA was shown to inhibit not only glycolysis but also glutaminolysis and the TCA cycle. | iiarjournals.org |

| MDA-MB-231 | Invasive Breast Cancer | 3-BrPA was more toxic to these highly invasive cells compared to non-invasive MCF-7 cells, causing a significant decrease in ATP and glutathione (B108866). | researchgate.net |

| Multiple Myeloma (MM) cells | Multiple Myeloma | 3-BrPA was found to be effective in MM cell lines, helping to elucidate its anticancer mechanisms. | mdpi.com |

The compound's ability to deplete cellular glutathione (GSH) and induce oxidative stress is another active area of investigation, suggesting that its mechanisms of action extend beyond direct enzyme inhibition to disrupting cellular redox balance. mdpi.comnih.govnih.gov As a research tool, 3-BrPA continues to be instrumental in unraveling the complexities of metabolic reprogramming in disease.

Eigenschaften

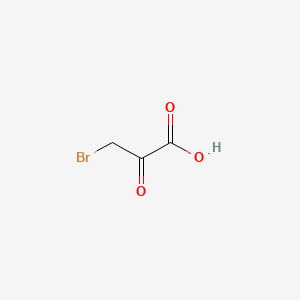

IUPAC Name |

3-bromo-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZDZJYSJLDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040940 | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-59-3 | |

| Record name | Bromopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopyruvate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Cellular Target Identification of 3 Bromopyruvic Acid

Direct Enzymatic Inhibition and Modulation

3-Bromopyruvic acid (3-BrPA), a halogenated analog of pyruvate (B1213749), functions as a potent alkylating agent that targets key metabolic pathways within cells. nih.gov Its primary mechanism involves the inhibition of enzymes crucial for glycolysis, a metabolic pathway of heightened importance in many cancer cells. nih.govnih.gov This is achieved through the irreversible covalent modification, specifically pyruvylation, of nucleophilic residues like cysteine within the active sites of these enzymes. nih.govnih.gov

Glycolytic Pathway Enzyme Targets

Hexokinase II (HKII) is a pivotal enzyme in glycolysis, catalyzing the first committed step of glucose metabolism. In many cancer cells, HKII is overexpressed and strategically bound to the outer mitochondrial membrane via the voltage-dependent anion channel (VDAC). nih.govnih.gov This association provides a direct link to mitochondrial ATP and confers a survival advantage. nih.gov

3-Bromopyruvic acid is a recognized inhibitor of HKII. nih.govresearchgate.net The interaction is multifaceted; not only does 3-BrPA inhibit the catalytic activity of HKII, but it also induces a covalent modification of the HKII protein. nih.govmdpi.com This modification directly triggers the dissociation of HKII from the mitochondria. nih.govnih.gov The detachment of HKII is a critical event, as it can promote the release of apoptosis-inducing factors from the mitochondria, ultimately leading to programmed cell death. nih.govresearchgate.net Studies have shown a positive correlation between the cellular expression levels of HKII and the sensitivity of cells to 3-BrPA, confirming HKII as a significant target. aacrjournals.org For instance, incubating HL-60 cells with 100.0 µM of 3-BrPA leads to a notable dissociation of HKII from the mitochondria. researchgate.net

It has also been suggested that 3-BrPA disrupts a protein complex involving HKII and apoptosis-inducing factor (AIF), contributing to its release from the mitochondria. nih.govaacrjournals.org

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another central enzyme in glycolysis that has been identified as a primary target of 3-bromopyruvic acid. nih.gov GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.gov The inhibitory mechanism of 3-BrPA involves the alkylation, or more specifically, the pyruvylation, of the catalytic cysteine residue (Cys-152 in humans) in the enzyme's active site. nih.govnih.gov

This irreversible modification of the sulfhydryl group of the cysteine residue blocks the enzyme's function, leading to a halt in the glycolytic pathway and a subsequent depletion of intracellular ATP. nih.gov Studies utilizing radiolabeled 3-BrPA have confirmed that GAPDH is the principal intracellular protein target for pyruvylation, which directly results in the inhibition of its enzymatic activity and contributes to cell death. nih.gov The inhibition of GAPDH by 3-BrPA has been observed to be around 60% in HepG2 cells treated with 100 μM of the compound.

Phosphoglycerate kinase (PGK) is the enzyme responsible for the first ATP-generating step in glycolysis, transferring a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP. Research has demonstrated that 3-bromopyruvic acid also inhibits the activity of PGK. researchgate.net In extracts from HepG2 cells, treatment with 150 μM 3-BrPA for 30 minutes resulted in an approximate 75% loss of PGK activity. nih.govmdpi.com This inhibition further disrupts the energy-producing capacity of the glycolytic pathway. Studies on HepG2 cells showed that 100 μM 3-BrPA could inhibit PGK activity by about 60%.

Investigations have confirmed that 3-bromopyruvic acid also targets other key enzymes in the lower part of the glycolytic pathway, including lactate (B86563) dehydrogenase (LDH) and pyruvate kinase (PK). nih.govnih.gov LDH is crucial for cancer cells under anaerobic conditions, as it regenerates NAD+ by converting pyruvate to lactate, thereby sustaining a high glycolytic rate. nih.gov Pyruvate kinase catalyzes the final, irreversible step of glycolysis, producing ATP and pyruvate.

3-BrPA, being a structural analog of pyruvate and lactate, effectively inhibits both LDH and PK. nih.govresearchgate.netnih.gov The inhibition of these enzymes further cripples the cell's ability to generate ATP and maintain metabolic homeostasis. nih.govnih.gov

The reactive nature of 3-bromopyruvic acid as a potent alkylating agent suggests that its inhibitory effects may extend to other glycolytic enzymes beyond the most well-documented targets. nih.gov As a molecule that readily reacts with nucleophilic groups like the thiol groups of cysteine residues, it has the potential to interact with and inhibit a wide spectrum of enzymes. nih.gov While HKII, GAPDH, PGK, and LDH are considered primary targets, 3-BrPA has also been noted to inhibit other enzymes involved in glucose metabolism. For instance, some studies have reported its inhibitory action on phosphofructokinase (PFK), though this is less consistently cited than its effects on other glycolytic enzymes. researchgate.netnih.gov The broad-spectrum inhibition across multiple points in the glycolytic pathway underscores the potent anti-glycolytic capability of 3-BrPA. researchgate.net

Interactive Data Table: Inhibition of Glycolytic Enzymes by 3-Bromopyruvic Acid

| Enzyme | Cell Line/Source | 3-BrPA Concentration | Observed Effect | Citation |

| Hexokinase II (HKII) | HL-60 | 100 µM | Significant dissociation from mitochondria | researchgate.net |

| GAPDH | HepG2 | 100 µM | ~60% inhibition | |

| PGK | HepG2 | 150 µM | ~75% inhibition after 30 mins | nih.govmdpi.com |

| PGK | HepG2 | 100 µM | ~60% inhibition |

Mitochondrial Metabolism Enzyme Targets

3-Bromopyruvic acid (3-BrPA), a structural analog of pyruvic acid, exerts significant influence on cellular metabolism by targeting key mitochondrial enzymes. mdpi.commdpi.com Its alkylating properties enable it to covalently modify and inhibit the function of several proteins, particularly those with reactive cysteine residues. mdpi.comresearchgate.net This section details the inhibitory effects of 3-BrPA on crucial enzymes within the mitochondrial metabolic pathways.

Inhibition of Pyruvate Dehydrogenase (PDH) Complex Activity

The Pyruvate Dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial metabolism, is a primary target of 3-bromopyruvic acid. This multi-enzyme complex is responsible for the conversion of pyruvate into acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.

Research has demonstrated that 3-BrPA acts as an active-site-directed inhibitor of the pyruvate decarboxylase (E1) component of the PDH complex. nih.gov The inhibition is dependent on the cofactor thiamin pyrophosphate (TPP) and initially behaves as a competitive inhibitor with pyruvate. nih.gov Subsequently, it forms an irreversible covalent bond, likely with a thiol group of a cysteine residue within the enzyme's active site. nih.gov

In the intact PDH complex, 3-BrPA's inhibitory mechanism is more rapid and complex. It leads to the decarboxylation of 3-BrPA and the reductive bromoacetylation of lipoic acid residues on the dihydrolipoate (B1233209) acetyltransferase (E2) component. nih.gov This is followed by a reaction with the newly formed thiol groups, leading to the inactivation of the entire complex. nih.gov Studies have shown that 3-BrPA can inhibit PDH activity by approximately 75% in both liver and kidney mitochondria. iiarjournals.orgiiarjournals.org In platelets from type 2 diabetic patients, which exhibit higher baseline PDH activity, 0.1 mM of 3-BrPA was found to decrease the enzyme's activity by 59%. nih.gov This inhibition of PDH effectively curtails the entry of pyruvate into the TCA cycle, a pivotal step in cellular energy production. nih.gov

Table 1: Effect of 3-Bromopyruvic Acid on Pyruvate Dehydrogenase (PDH) Complex Activity

| Tissue/Cell Type | 3-BrPA Concentration | % Inhibition of PDH Activity | Reference |

|---|---|---|---|

| Liver Mitochondria | 100 μM | ~75% | iiarjournals.orgiiarjournals.org |

| Kidney Mitochondria | 100 μM | ~75% | iiarjournals.orgiiarjournals.org |

| HepG2 Cells | Not specified | ~50% | iiarjournals.org |

| Platelets (Type 2 Diabetes) | 0.1 mM | 59% | nih.gov |

| Platelets (Healthy) | 0.1 mM | 42% | nih.gov |

Tricarboxylic Acid (TCA) Cycle Enzyme Regulation (e.g., Succinate (B1194679) Dehydrogenase, Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase)

Beyond the PDH complex, 3-bromopyruvic acid directly targets and inhibits several key enzymes within the Tricarboxylic Acid (TCA) cycle, further disrupting mitochondrial respiration and energy production.

Succinate Dehydrogenase (SDH): Also known as Complex II of the electron transport chain, SDH is a major target of 3-BrPA. nih.govnih.gov Early research identified 3-BrPA as a potent irreversible inhibitor of SDH. brandeis.edu The inactivation kinetics are complex, suggesting a mechanism beyond simple active-site direction. brandeis.edu Studies in liver and kidney mitochondria have shown that 3-BrPA can inhibit SDH activity by as much as 90%. iiarjournals.orgiiarjournals.org This profound inhibition significantly impairs the electron transport chain and, consequently, ATP synthesis. mdpi.com

Isocitrate Dehydrogenase (IDH) and α-Ketoglutarate Dehydrogenase (αKGDH): Both IDH and αKGDH are crucial regulatory enzymes in the TCA cycle, and both are susceptible to inhibition by 3-BrPA. iiarjournals.orgiiarjournals.orgnih.gov In liver and kidney mitochondria, 100 μM of 3-BrPA inhibited αKGDH activity by approximately 75%. iiarjournals.orgiiarjournals.org In HepG2 cells, 3-BrPA treatment resulted in approximately 40% inhibition of IDH and 50% inhibition of αKGDH. iiarjournals.org The inhibition of these enzymes disrupts the flow of metabolites through the TCA cycle and can lead to an impairment of glutaminolysis, as the entry of glutamine-derived α-ketoglutarate into the cycle is dependent on their function. nih.gov

Table 2: Inhibition of TCA Cycle Enzymes by 3-Bromopyruvic Acid

| Enzyme | Tissue/Cell Type | 3-BrPA Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Liver Mitochondria | 100 μM | ~90% | iiarjournals.orgiiarjournals.org |

| Succinate Dehydrogenase (SDH) | Kidney Mitochondria | 100 μM | ~90% | iiarjournals.orgiiarjournals.org |

| Succinate Dehydrogenase (SDH) | HepG2 Cells | Not specified | ~70% | iiarjournals.org |

| Isocitrate Dehydrogenase (IDH) | HepG2 Cells | Not specified | ~40% | iiarjournals.org |

| α-Ketoglutarate Dehydrogenase (αKGDH) | Liver Mitochondria | 100 μM | ~75% | iiarjournals.orgiiarjournals.org |

| α-Ketoglutarate Dehydrogenase (αKGDH) | Kidney Mitochondria | 100 μM | ~75% | iiarjournals.orgiiarjournals.org |

| α-Ketoglutarate Dehydrogenase (αKGDH) | HepG2 Cells | Not specified | ~50% | iiarjournals.org |

Impairment of Mitochondrial Oxidative Phosphorylation (OXPHOS) Complexes

The inhibitory actions of 3-bromopyruvic acid on the PDH complex and TCA cycle enzymes have a direct and significant impact on the mitochondrial oxidative phosphorylation (OXPHOS) system, the primary source of cellular ATP. By limiting the supply of reducing equivalents (NADH and FADH2) from the TCA cycle, 3-BrPA indirectly curtails the activity of the electron transport chain.

Furthermore, research indicates that 3-BrPA directly affects the function of the OXPHOS complexes. Studies in liver mitochondria have shown that 3-BrPA strongly inhibits oxygen consumption dependent on substrates for Complex I and Complex II (SDH), with an inhibition of about 80%. iiarjournals.orgiiarjournals.org This suggests a direct inhibitory effect on Complex I, in addition to its well-documented inhibition of SDH (Complex II). iiarjournals.orgiiarjournals.org However, the activity of Complex IV appears to be preserved, as oxygen consumption can be restored with the addition of ascorbate/TMPD, a substrate for Complex IV. iiarjournals.orgiiarjournals.org The disruption of the electron transport chain by 3-BrPA leads to the generation of reactive oxygen species (ROS), contributing to mitochondrial dysfunction and damage. mdpi.commdpi.comnih.gov

Glutaminolysis Pathway Enzyme Targets (e.g., Glutamate (B1630785) Dehydrogenase)

Glutaminolysis, the metabolic pathway that utilizes glutamine as a fuel source, is also affected by 3-bromopyruvic acid, albeit indirectly in some cases. Glutamine is converted to glutamate, which is then converted to the TCA cycle intermediate α-ketoglutarate. nih.gov This process is catalyzed by enzymes such as glutamate dehydrogenase (GDH). nih.gov

While some initial reports suggested GDH as a target of 3-BrPA, more comprehensive studies have shown that at a concentration of 100 μM, 3-BrPA does not directly inhibit the activity of GDH. iiarjournals.orgiiarjournals.orgnih.gov However, the significant inhibition of TCA cycle enzymes, particularly isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, leads to an impairment of glutaminolysis. nih.gov This is because the α-ketoglutarate produced from glutamine cannot be efficiently utilized by the inhibited TCA cycle. nih.gov Therefore, while not a direct inhibitor of the initial steps of glutaminolysis, 3-BrPA effectively disrupts this metabolic pathway downstream.

Inhibition of Other Metabolic Regulatory Enzymes

Tyrosine Phosphatase Activity Modulation

Recent research has uncovered a novel mechanism of action for 3-bromopyruvic acid involving the modulation of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in cellular signaling pathways by removing phosphate groups from tyrosine residues. frontiersin.org

Specifically, 3-BrPA has been shown to target and inhibit the activity of Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP) and Protein Tyrosine Phosphatase 1B (PTP1B) in platelets. nih.gov The inhibition of these phosphatases by 3-BrPA leads to a reduction in the activity of Src, a tyrosine kinase involved in platelet activation. nih.gov This finding suggests that the effects of 3-BrPA extend beyond metabolic enzymes to include the regulation of key signaling pathways. The catalytic mechanism of most tyrosine phosphatases involves a cysteine residue, making them susceptible to alkylation by 3-BrPA. frontiersin.org

Impact on Ribonuclease A and Macrophage Migration Inhibitory Factor (MIF)

Ribonuclease A (RNase A): The interaction between 3-bromopyruvic acid (3-BP) and bovine pancreatic ribonuclease A has been characterized as an irreversible, non-competitive inhibition. nih.gov A kinetic study of this interaction revealed that neither the substrate nor the product of the enzymatic reaction affects the binding of 3-BP to the enzyme. nih.gov This suggests that the inhibitor does not bind to the active site in the same manner as the substrate. The findings also indicate that the ionization state of the histidine residue at position 119 (His-119) may be consistent in both the enzyme-substrate and enzyme-product complexes, pointing to its potential involvement in the inactivation mechanism. nih.gov

Macrophage Migration Inhibitory Factor (MIF): Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a recognized enzymatic function as a tautomerase. nih.gov Specifically, it acts as a phenylpyruvate tautomerase, with p-hydroxyphenylpyruvate and phenylpyruvate being identified as natural substrates. nih.gov Given that 3-bromopyruvic acid is a structural analog of pyruvic acid, it is positioned as a potential inhibitor of MIF's enzymatic activity. nih.govnih.gov While direct studies specifically detailing the inhibition of MIF by 3-BP are not extensively documented in the searched literature, the exploration of small molecule inhibitors targeting MIF's tautomerase activity is an active area of research. nih.gov Various substrate analogs, such as those from the fluorosubstituted phenylpyruvic acid class, have been investigated as MIF inhibitors. nih.gov

Modulation of Ion Transport ATPases (e.g., Vacuolar H+ ATPase, Sarco/Endoplasmic Reticulum Ca2+ ATPase)

Vacuolar H+ ATPase (V-ATPase): 3-Bromopyruvic acid has been identified as an inactivator of the Vacuolar H+-ATPase (V-ATPase). nih.gov This enzyme is critical for the acidification of various intracellular compartments, including lysosomes. nih.govnih.gov Studies have shown that 3-BP causes a significant disruption of the pH gradients in these acidic compartments. nih.gov This effect on V-ATPase appears to precede severe cellular ATP depletion, indicating a direct action on the pump rather than a secondary consequence of metabolic collapse. nih.gov The inactivation mechanism likely involves the alkylation of an essential thiol group on the enzyme, as the presence of dithiothreitol (B142953) provides complete protection against this inactivation by 3-BP. nih.gov

Sarco/Endoplasmic Reticulum Ca2+ ATPase (SERCA): The sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) type 1 is another ion transporter targeted by 3-bromopyruvic acid. google.com Research on sarcoplasmic reticulum vesicles demonstrated that 3-BP significantly inhibits Ca2+ uptake activity. google.com Interestingly, at a concentration of 1mM, 3-BP did not inhibit the ATPase activity of SERCA, indicating that it uncouples the ATP hydrolysis from the calcium transport function of the pump. google.com This uncoupling leads to futile ATP consumption without the establishment of the calcium gradient. The inclusion of reduced glutathione (B108866) (GSH) in the reaction medium was found to protect the calcium uptake activity from inhibition by 3-BP, suggesting that the mechanism involves the modification of critical cysteine residues on the SERCA protein. google.com

Glyoxalase and Serine Hydroxyethyltransferase Investigations

Serine Hydroxymethyltransferase (SHMT): 3-Bromopyruvic acid differentially inactivates the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase, enzymes vital for one-carbon metabolism and the synthesis of nucleotides. SHMT1 is completely inhibited by 3-BP, whereas the mitochondrial isoform, SHMT2, retains a significant portion of its activity. This selective inhibition is attributed to the presence of a specific cysteine residue (Cys204) in the active site of SHMT1, which is absent in SHMT2. Site-directed mutagenesis experiments confirmed that introducing a cysteine at the corresponding position in SHMT2 rendered it completely susceptible to inactivation by 3-BP. The mechanism involves 3-BP first binding to the SHMT1 active site and then covalently reacting with Cys204.

Chemical Reactivity and Alkylating Properties

Formation of Pyruvylated Protein Adducts

The alkylation reaction mediated by 3-bromopyruvic acid results in the formation of pyruvylated protein adducts. In this process, the pyruvyl moiety from 3-BP is covalently attached to the target protein, typically at a cysteine residue. This covalent addition disrupts the protein's native structure and function. The identification of pyruvylated proteins, such as the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been a key finding in understanding the molecular targets of 3-BP. This pyruvylation leads to the functional inactivation of critical enzymes involved in cellular metabolism.

Downstream Cellular and Molecular Consequences of 3-Bromopyruvic Acid Action

The alkylation of key metabolic enzymes and other proteins by 3-bromopyruvic acid triggers a cascade of downstream cellular and molecular events. A major consequence is the profound disruption of cellular energy metabolism. nih.gov By inhibiting key glycolytic enzymes like hexokinase 2 and GAPDH, as well as components of mitochondrial respiration, 3-BP leads to a massive depletion of cellular ATP. nih.gov

This energy crisis is often accompanied by a significant increase in reactive oxygen species (ROS). nih.gov The generation of ROS can be attributed to the disruption of the mitochondrial electron transport chain and the depletion of the main cellular antioxidant, glutathione (GSH), which is itself a target for alkylation by 3-BP. nih.gov The resulting state of severe oxidative stress can cause widespread damage to cellular components.

Increased ROS levels can lead to DNA damage, including the formation of single- and double-strand breaks. nih.gov This genotoxic effect activates DNA damage checkpoint pathways. nih.gov The combination of ATP depletion, oxidative stress, and direct enzyme inhibition ultimately culminates in cell death. Depending on the cell type and the severity of the metabolic insult, 3-BP can induce various forms of programmed cell death, including apoptosis, characterized by the activation of caspases, and necroptosis. nih.gov Furthermore, 3-BP has been shown to induce endoplasmic reticulum (ER) stress and can modulate autophagy.

Data Tables

Table 1: Summary of Key Protein Targets Inhibited by 3-Bromopyruvic Acid

| Target Protein/System | Isoform(s) | Effect of 3-BP | Mechanism of Action | Reference(s) |

| Ribonuclease A | N/A | Irreversible Inhibition | Non-competitive binding, involves His-119. | nih.gov |

| Vacuolar H+ ATPase | N/A | Inactivation | Alkylation of essential thiol group. | nih.gov |

| SERCA | SERCA1 | Inhibition of Ca2+ uptake | Uncouples ATP hydrolysis from ion transport. | google.com |

| Glyoxalase System | Glo1, Glo2 | Strong Inhibition | Direct interaction with the enzymes. | youtube.com |

| Serine Hydroxymethyltransferase | SHMT1, SHMT2 | Differential Inhibition | Alkylation of active site Cys204 in SHMT1. | |

| Hexokinase | HK2 | Inhibition | Alkylation, disruption of glycolysis. | |

| GAPDH | N/A | Inhibition | Pyruvylation, disruption of glycolysis. |

Table 2: Overview of Downstream Consequences of 3-Bromopyruvic Acid Action

| Cellular/Molecular Consequence | Description | Reference(s) |

| ATP Depletion | Inhibition of glycolysis and mitochondrial respiration leads to a rapid and severe drop in cellular ATP levels. | nih.gov |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) and depletion of glutathione (GSH). | nih.gov |

| DNA Damage | Induction of single- and double-strand breaks, likely as a result of increased ROS. | nih.gov |

| Apoptosis | Induction of programmed cell death through mitochondria-mediated pathways, including activation of caspases. | nih.gov |

| Necroptosis | Induction of a programmed form of necrosis, characterized by organelle swelling and loss of membrane integrity. | |

| ER Stress | Induction of the endoplasmic reticulum stress response. | |

| Autophagy Modulation | Can induce autophagy, a cellular stress response, which in some cases is a protective mechanism that ultimately fails. |

Mechanisms of Cellular Adenosine (B11128) Triphosphate (ATP) Depletion

A primary and extensively documented effect of 3-bromopyruvic acid is the rapid and severe depletion of cellular adenosine triphosphate (ATP). researchgate.netnih.gov This is achieved through a dual-pronged attack on the two main energy-producing pathways: glycolysis and mitochondrial oxidative phosphorylation.

The compound is known to inhibit several crucial enzymes. In glycolysis, it targets key enzymes such as Hexokinase-II (HK-II) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). researchgate.netmdpi.comnih.govnih.gov Inhibition of these enzymes blocks the glycolytic pathway at both its initial and intermediate stages, severely curtailing ATP production from glucose metabolism. nih.govnih.gov

Simultaneously, 3-BP impairs mitochondrial function. It has been shown to inhibit complexes I and II of the electron transport chain. nih.govnih.govmdpi.com The inhibition of Complex II, also known as succinate dehydrogenase (SDH), is a particularly critical step in the loss of ATP production. iiarjournals.orgnih.govmdpi.com By disrupting both glycolysis and oxidative phosphorylation, 3-BP effectively shuts down the cell's primary ATP generation systems, leading to a catastrophic energy crisis. researchgate.net

Table 1: Key Metabolic Enzymes Inhibited by 3-Bromopyruvic Acid

| Enzyme Target | Metabolic Pathway | Consequence of Inhibition | References |

|---|---|---|---|

| Hexokinase-II (HK-II) | Glycolysis | Blocks the first committed step of glycolysis, preventing glucose phosphorylation. | researchgate.netmdpi.comnih.govnih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Halts a critical step in the glycolytic payoff phase, preventing ATP and NADH generation. | mdpi.comnih.govnih.govnih.gov |

| Succinate Dehydrogenase (SDH / Complex II) | TCA Cycle / Oxidative Phosphorylation | Disrupts the electron transport chain, reducing oxidative phosphorylation and ATP synthesis. | iiarjournals.orgnih.govnih.govmdpi.com |

| Complex I | Oxidative Phosphorylation | Impairs the electron transport chain, contributing to reduced ATP production and ROS generation. | nih.govnih.govmdpi.com |

| Pyruvate Dehydrogenase (PDH) | Link between Glycolysis and TCA Cycle | Inhibits the conversion of pyruvate to acetyl-CoA, limiting substrate for the TCA cycle. | iiarjournals.org |

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress Responses

The disruption of the mitochondrial electron transport chain by 3-BP is a direct cause of increased reactive oxygen species (ROS) generation. nih.govmdpi.com By inhibiting complexes such as Complex I and II, 3-BP causes electrons to "leak" from the chain, where they prematurely react with molecular oxygen to form superoxide (B77818) anions and other ROS. researchgate.net This leads to a state of oxidative stress, defined as an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov

Studies have demonstrated that treatment with 3-BP leads to elevated levels of ROS. researchgate.net In response to this chemically induced oxidative stress, cells activate defense mechanisms, including the increased expression of antioxidant genes. nih.gov Research in breast cancer cells showed that exposure to 3-BP led to the upregulation of 39 genes, many of which are involved in redox homeostasis and general cellular stress responses. nih.gov

Glutathione (GSH) Depletion and Redox Imbalance

The oxidative stress induced by 3-BP is significantly amplified by its direct effect on glutathione (GSH), the most abundant intracellular antioxidant. mdpi.com As a potent alkylating agent, 3-BP reacts with and depletes the cellular pool of reduced GSH. mdpi.comnih.govresearchgate.net This reaction involves the covalent binding of 3-BP to the thiol group of GSH. mdpi.comiiarjournals.org

Induction of DNA Damage and Genotoxic Stress Pathways

The excessive generation of ROS coupled with the depletion of antioxidant defenses like GSH inevitably leads to damage of cellular macromolecules, including DNA. nih.govresearchgate.net Research has provided direct evidence that 3-BP is a genotoxic agent, inducing DNA damage in both yeast and human cancer cells, primarily through the action of ROS. nih.govmdpi.com

The types of damage observed include DNA single-strand and double-strand breaks. nih.govnih.gov The presence of this damage triggers the activation of cellular DNA damage response (DDR) pathways. nih.gov A key marker of this activation is the phosphorylation of the histone variant H2A.X (forming γ-H2A.X), which accumulates at sites of DNA breaks. nih.govnih.gov This response serves as a signal to arrest the cell cycle and initiate DNA repair, though extensive damage can ultimately trigger cell death pathways. researchgate.net The genotoxic stress may be exacerbated by a decrease in the precursors needed for DNA repair, as 3-BP's inhibition of glycolysis can also hinder the pentose (B10789219) phosphate pathway, a major source for these building blocks. mdpi.comresearchgate.net

Disruption of Mitochondrial Membrane Potential and Integrity

The mitochondria are central targets of 3-BP, and the compound profoundly disrupts their structural and functional integrity. Electron microscopy has revealed that 3-BP can cause severe damage to the mitochondrial membrane. researchgate.net A key functional consequence of this damage is the loss or dissipation of the mitochondrial membrane potential (ΔΨm). researchgate.net

The mitochondrial membrane potential is essential for ATP synthesis via oxidative phosphorylation. Its collapse not only halts energy production but also represents a critical point of no return, often initiating the final stages of cell death. The disruption of the mitochondrial membrane is also linked to the detachment of Hexokinase-II from the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane, which can trigger mitochondrial permeability transition, a process that allows for the release of pro-apoptotic factors into the cytoplasm. tmc.edu

Regulation of Cell Cycle Progression and Induction of Apoptosis Pathways (e.g., Mitochondria-mediated Apoptosis)

The culmination of ATP depletion, oxidative stress, and mitochondrial damage is the induction of programmed cell death, or apoptosis. 3-BP has been shown to activate the mitochondria-mediated (intrinsic) pathway of apoptosis. nih.govmdpi.com This is triggered by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic proteins into the cytosol, including Cytochrome c and Apoptosis-Inducing Factor (AIF). nih.govtmc.edu

Once in the cytoplasm, Cytochrome c contributes to the formation of the apoptosome and the activation of executioner caspases, such as Caspase-3. nih.gov The regulation of this process involves key proteins from the Bcl-2 family. Studies have shown that 3-BP treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govmdpi.com Additionally, 3-BP can induce cell cycle arrest, with some studies noting an arrest at the G2/M checkpoint, preventing damaged cells from proliferating. researchgate.net The ultimate fate of the cell, whether it undergoes apoptosis or necrosis, may depend on the severity of ATP depletion; a moderate decrease can trigger the ordered process of apoptosis, while a massive depletion can lead to necrosis. nih.gov

Table 2: Effect of 3-Bromopyruvic Acid on Key Apoptotic Proteins in TNBC Cells

| Protein | Function | Observed Effect of 3-BP | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased expression | nih.gov |

| Bax | Pro-apoptotic | Increased expression | nih.gov |

| Cytochrome c (Cyt-C) | Pro-apoptotic (when released) | Increased cytosolic expression | nih.gov |

| Caspase-3 | Executioner caspase | Increased expression/activation | nih.gov |

Inhibition of Protein Synthesis Pathways

Beyond its metabolic effects, 3-bromopyruvic acid has been found to interfere with protein synthesis and modification pathways. A significant discovery demonstrated that 3-BP can inhibit the protein ubiquitination system. tmc.edu This was shown to occur through the inhibition of the ubiquitin-activating enzyme (E1) and the ubiquitin-conjugating enzyme (E2). tmc.edu

Ubiquitination is a critical post-translational modification that governs protein stability, function, and localization. By marking proteins for degradation by the proteasome, it plays a vital role in regulating countless cellular processes, including the cell cycle and signal transduction. The inhibition of this system by 3-BP represents another distinct mechanism through which it can induce profound cellular disruption, occurring before significant ATP reduction and cell death. tmc.edu

Modulation of Specific Signaling Axes (e.g., c-Myc/TXNIP Axis)

The efficacy of 3-bromopyruvic acid (3-BrPA) as an anti-neoplastic agent is partly attributed to its ability to modulate critical signaling pathways that govern cancer cell metabolism and proliferation. A significant axis targeted by 3-BrPA involves the interplay between the proto-oncogene c-Myc and the thioredoxin-interacting protein (TXNIP).

The c-Myc protein is a transcription factor that is frequently overexpressed in various cancers, where it orchestrates a metabolic shift towards aerobic glycolysis, a phenomenon that supports rapid tumor growth. nih.govnih.govresearchgate.net Conversely, TXNIP acts as a tumor suppressor by inhibiting glucose uptake and cell proliferation. nih.govplos.orgresearchgate.net The expression of TXNIP is often repressed in cancer cells, partly through the action of c-Myc. plos.orgresearchgate.net Specifically, c-Myc can compete with the transcription factor MondoA for binding to the E-box region in the TXNIP promoter, leading to reduced TXNIP expression. researchgate.net This inverse relationship between c-Myc and TXNIP is crucial for sustaining the high glycolytic rates observed in many tumors. plos.org

Research has demonstrated that 3-BrPA can disrupt this dynamic, particularly in cancer types characterized by high c-Myc expression, such as triple-negative breast cancer (TNBC). nih.govnih.govresearchgate.net In TNBC cells, which exhibit elevated rates of aerobic glycolysis, 3-BrPA treatment has been shown to downregulate the expression of c-Myc. nih.govnih.gov This reduction in c-Myc levels subsequently leads to an upregulation of TXNIP expression. nih.govnih.gov The restoration of TXNIP levels helps to counteract the glycolytic phenotype by reducing glucose consumption. nih.gov

This modulation of the c-Myc/TXNIP axis by 3-BrPA has a cascading effect on downstream targets. A key enzyme in the glycolytic pathway, hexokinase 2 (HK2), is a transcriptional target of c-Myc. nih.govnih.govresearchgate.net By downregulating c-Myc, 3-BrPA consequently reduces the expression of HK2, a direct inhibitor of glycolysis. nih.govnih.gov This multifaceted mechanism—inhibiting a key glycolytic enzyme directly and modulating the c-Myc/TXNIP axis—contributes to the suppression of glycolysis, leading to decreased ATP production, reduced lactate generation, and ultimately, the inhibition of cancer cell proliferation and induction of apoptosis. nih.govnih.gov

Detailed Research Findings

A comparative study on triple-negative breast cancer (TNBC) cells (HCC1143) and non-TNBC cells (MCF-7) elucidated the specific effects of 3-BrPA on the c-Myc/TXNIP signaling axis. nih.govspandidos-publications.com The findings from this research highlight the differential response of these cell lines to 3-BrPA treatment.

Table 1: Effect of 3-Bromopyruvic Acid on Key Protein Expression in TNBC and Non-TNBC Cells

| Protein | Function | Effect of 3-BrPA in TNBC Cells (HCC1143) | Effect of 3-BrPA in Non-TNBC Cells (MCF-7) | Reference |

|---|---|---|---|---|

| c-Myc | Transcription factor promoting glycolysis | Downregulated | No significant effect | nih.gov |

| TXNIP | Tumor suppressor, inhibits glucose uptake | Upregulated | No significant effect | nih.gov |

| HK2 | Key glycolytic enzyme, target of c-Myc | Downregulated | No significant effect | nih.gov |

The study further quantified the impact of 3-BrPA on cellular metabolic activities, demonstrating a significant inhibition of glycolysis in the TNBC cell line.

Table 2: Metabolic Impact of 3-Bromopyruvic Acid on TNBC Cells (HCC1143)

| Metabolic Parameter | Effect of 3-BrPA Treatment | Reference |

|---|---|---|

| Lactate Generation | Suppressed | nih.govnih.gov |

| Intracellular ATP Generation | Suppressed | nih.govnih.gov |

| Hexokinase (HK) Activity | Inhibited | nih.govnih.gov |

These findings underscore that the therapeutic efficacy of 3-BrPA is particularly pronounced in cancer cells with high c-Myc expression, where it effectively reverses the c-Myc-driven metabolic reprogramming by modulating the c-Myc/TXNIP axis. nih.govnih.gov

Cellular Uptake and Selectivity Mechanisms of 3 Bromopyruvic Acid

Role of Monocarboxylate Transporters (MCTs) in Intracellular Accumulation

The entry of 3-bromopyruvic acid into cells is predominantly mediated by a family of transmembrane proteins known as monocarboxylate transporters (MCTs). nih.gov These transporters are responsible for the proton-linked transport of monocarboxylates, such as lactate (B86563) and pyruvate (B1213749), across the plasma membrane. nih.govresearchgate.net Given the structural similarity of 3-BP to pyruvate and lactate, it is recognized and transported by these same carriers. wikipedia.orgspandidos-publications.com The reliance on MCTs for entry is a critical factor in the compound's intracellular accumulation. nih.govresearchgate.net

A key element in the selective targeting of 3-BP is the differential expression of MCT isoforms in pathological versus normal cells. Cancer cells, in particular, often exhibit a metabolic phenotype known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen. nih.govnih.govmdpi.com This metabolic state necessitates the overexpression of MCTs to export the excess lactate, thereby preventing intracellular acidification. frontiersin.orgresearchgate.net

MCT1 and MCT4 are the most studied isoforms in the context of cancer. researchgate.netnih.gov Numerous studies have documented the upregulation of MCT1 and MCT4 in a wide array of cancers, including breast, colorectal, lung, and glioblastoma. researchgate.netnih.govamegroups.orgnih.gov For instance, in non-small cell lung cancer, high expression of MCT4 was observed in 45% of tumor samples, compared to a much lower expression in adjacent non-tumor tissues. amegroups.org Similarly, high MCT1 expression in bladder cancer has been correlated with lymph node and distant metastasis. nih.gov This overexpression in cancer cells, compared to their normal counterparts, creates a gateway for the preferential uptake of 3-BP. iiarjournals.org While both MCT1 and MCT4 are often overexpressed, MCT1 has been identified as the primary transporter responsible for 3-BP uptake. nih.govresearchgate.net The expression levels of MCTs can vary significantly not only between cancer and normal tissues but also among different cancer types, which can influence sensitivity to 3-BP. amegroups.orgmdpi.com

Table 1: Expression Changes of Monocarboxylate Transporters (MCTs) in Human Cancers Compared to Normal Tissues

| Cancer Type | MCT1 Expression | MCT4 Expression | Reference(s) |

| Urothelial Carcinoma of the Bladder | High | High | frontiersin.org |

| Clear Cell Renal Cell Carcinoma | High | High | frontiersin.org |

| Prostate Cancer | Low | High | frontiersin.org |

| Non-Small Cell Lung Cancer | High | High | amegroups.orgfrontiersin.org |

| Head and Neck Cancer | Uncertain | High | frontiersin.org |

| Gastric Cancer | High | High | frontiersin.org |

| Cervical Carcinoma | High | High | frontiersin.org |

| Pancreatic Ductal Adenocarcinoma | High | High | frontiersin.org |

| Glioblastomas | High | High | nih.govfrontiersin.org |

| Breast Cancer | High | High | frontiersin.org |

This table is a summary of findings from multiple studies and indicates general trends. Expression levels can vary within specific tumor subtypes.

The transport of 3-BP via MCTs is a carrier-mediated process that is dependent on the proton gradient across the cell membrane. nih.govnih.gov The co-transport of a proton with the 3-BP molecule is a hallmark of MCT-mediated transport. nih.gov Kinetic studies have been performed to characterize this transport. In human erythrocytes, the transport of 3-BP was found to have a Michaelis-Menten constant (Kₘ) of 0.89 mM and a maximum velocity (Vₘₐₓ) of 0.94 mmol/(L cells·min). nih.gov In breast cancer cell lines, the affinity for 3-BP transport was found to be higher at an acidic pH of 6.0, with Kₘ values ranging from 0.57 mM to 2.1 mM depending on the cell line, which correlated with their sensitivity to the compound. nih.gov

An important aspect of 3-BP's efficacy is its apparent ability to evade cellular efflux mechanisms. Many therapeutic agents are rendered ineffective by ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. However, studies have suggested that 3-BP is not a substrate for these efflux pumps. researchgate.net Furthermore, by inhibiting glycolysis and depleting intracellular ATP, 3-BP can indirectly inhibit the function of these ATP-dependent transporters, potentially increasing the intracellular concentration of other co-administered drugs. nih.gov

Factors Contributing to Differential Cellular Specificity of 3-Bromopyruvic Acid

The selective action of 3-bromopyruvic acid is not solely dependent on transporter expression but is also intricately linked to the unique metabolic landscape and microenvironment of pathological cells.

The "Warburg effect" is a metabolic hallmark of many cancer cells, which exhibit a high rate of glycolysis for energy production. nih.govmdpi.com This creates a metabolic vulnerability that 3-BP exploits. 3-BP is a potent inhibitor of key glycolytic enzymes, most notably Hexokinase-2 (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). iiarjournals.orgnih.govmdpi.comspandidos-publications.comnih.gov

HK2 is often highly expressed in tumors and is a critical enzyme in the initial step of glycolysis. nih.govmdpi.com By inhibiting HK2, 3-BP effectively shuts down the primary energy-producing pathway in these cancer cells, leading to a rapid depletion of ATP and subsequent cell death. nih.govnih.gov Studies have shown that the effectiveness of 3-BP is particularly pronounced in cancer cells with high expression of the oncogene c-Myc, which is a known promoter of aerobic glycolysis and HK2 expression. spandidos-publications.comnih.gov For example, in triple-negative breast cancer (TNBC) cells, 3-BP was shown to downregulate c-Myc and HK2 expression, leading to reduced ATP generation and inhibition of cell proliferation, an effect not observed to the same extent in non-TNBC cells. spandidos-publications.comnih.gov This targeted disruption of a metabolic pathway on which cancer cells are heavily dependent, while normal cells with their reliance on oxidative phosphorylation are less affected, is a cornerstone of 3-BP's selectivity. spandidos-publications.commdpi.com

Table 2: Kinetic Parameters of 3-Bromopyruvic Acid (3-BP) Transport

| Cell Type | Condition | Kₘ (mM) | Vₘₐₓ | Reference(s) |

| Human Erythrocytes | pH 6.0-8.0 | 0.89 | 0.94 mmol/(L cells·min) | nih.gov |

| Breast Cancer (ZR-75-1) | pH 6.0 | 0.57 | Not specified | nih.gov |

| Breast Cancer (MCF-7) | pH 6.0 | 1.1 | Not specified | nih.gov |

| Breast Cancer (SK-BR-3) | pH 6.0 | 2.1 | Not specified | nih.gov |

| Breast Cancer (ZR-75-1) | pH 7.4 | 1.2 | Not specified | nih.gov |

| Breast Cancer (MCF-7) | pH 7.4 | 1.3 | Not specified | nih.gov |

| Breast Cancer (SK-BR-3) | pH 7.4 | 1.6 | Not specified | nih.gov |

Kₘ (Michaelis-Menten constant) represents the substrate concentration at which the transport rate is half of Vₘₐₓ, indicating the affinity of the transporter for the substrate. A lower Kₘ indicates a higher affinity.

The microenvironment of solid tumors is often characterized by extracellular acidity, a direct consequence of the high lactate production from aerobic glycolysis. nih.gov This acidic environment plays a crucial role in enhancing the uptake and selectivity of 3-BP. The transport of 3-BP via MCTs is coupled with protons, meaning the acidic, proton-rich environment of tumors facilitates its transport into cancer cells. nih.govnih.gov

Research has demonstrated that a decrease in extracellular pH from the physiological 7.4 to a more acidic 6.0 significantly increases the affinity of MCTs for 3-BP and enhances its cytotoxic effects in breast cancer cells. nih.govnih.gov This pH-dependent uptake provides a further layer of selectivity, as the compound is more readily transported into cells within the acidic tumor microenvironment than into cells in normal tissues where the pH is typically around 7.4. nih.gov Moreover, the chemical stability of 3-BP is greater in acidic conditions; its half-life is notably longer at a pH of 6.5-7.0 compared to the physiological pH of 7.4, allowing more time for the compound to be taken up by and act within the target cancer cells. nih.gov

Preclinical and in Vitro Research of 3 Bromopyruvic Acid Efficacy

In Vitro Studies on Cellular Models

3-Bromopyruvic acid (3-BP), an alkylating agent and inhibitor of hexokinase II (HK2), has demonstrated considerable anticancer activity across a variety of cancer cell lines in preclinical studies. plos.orgnih.gov Its efficacy is largely attributed to its ability to disrupt the high glycolytic rate, known as the Warburg effect, that is characteristic of many tumor cells. nih.govspandidos-publications.com

Triple-Negative Breast Cancer (TNBC): Studies have shown that 3-BP effectively inhibits the proliferation of TNBC cells. spandidos-publications.com As TNBC cells often exhibit elevated rates of aerobic glycolysis, they are particularly susceptible to the metabolic disruption caused by 3-BP. spandidos-publications.com Research indicates that 3-BP can induce apoptosis and inhibit the growth of human TNBC cells by targeting the c-Myc/TXNIP axis and reducing intracellular ATP generation. spandidos-publications.comnih.gov

Hepatocellular Carcinoma (HCC): In human hepatocellular carcinoma cell lines, 3-BP has been shown to chemosensitize cells to other anticancer agents. researchgate.net It effectively suppresses cell proliferation and induces apoptosis in these cells. researchgate.net

Pancreatic Cancer: The therapeutic potential of 3-BP has been evaluated in pancreatic cancer models. In vitro treatment of Panc-1 cells with 3-BP led to a dose-dependent decrease in cell viability, which correlated with a reduction in intracellular ATP levels and lactate (B86563) production. researchgate.net Systemic delivery of microencapsulated 3-BP has also been explored for pancreatic cancer therapy. biorxiv.org

Prostate Cancer: Research has demonstrated that 3-BP effectively inhibits the growth of prostate cancer cells, with a particular sensitivity noted in castration-resistant prostate cancer (CRPC) cells. researchgate.netresearchgate.net It has been shown to induce apoptosis and suppress migration, motility, and invasion in these cells. researchgate.netnih.gov

Melanoma: The efficacy of 3-BP has been reported in the context of metastatic melanoma, highlighting its potential in treating advanced stages of this cancer. nih.gov

Multiple Myeloma: 3-BP has been shown to effectively kill multiple myeloma cells, suggesting its therapeutic potential for this hematological malignancy. biorxiv.org

The following table summarizes the observed effects of 3-Bromopyruvic Acid on various cancer cell lines.

| Cell Line Type | Key Findings | Citations |

| Triple-Negative Breast Cancer | Inhibition of cell proliferation and induction of apoptosis by targeting glycolysis and the c-Myc/TXNIP axis. | spandidos-publications.comnih.gov |

| Hepatocellular Carcinoma | Suppression of cell proliferation and induction of apoptosis. | researchgate.netresearchgate.net |

| Pancreatic Cancer | Dose-dependent decrease in cell viability correlated with reduced ATP and lactate production. | researchgate.netbiorxiv.org |

| Prostate Cancer | Inhibition of cell growth, especially in castration-resistant cells, and suppression of metastasis-related processes. | researchgate.netresearchgate.netnih.gov |

| Melanoma | Demonstrated efficacy in metastatic melanoma. | nih.gov |

| Multiple Myeloma | Effective in inducing cell death. | biorxiv.org |

3-Bromopyruvic acid has been shown to influence several cellular processes that are critical for tumor progression and metastasis.

Cell Proliferation: A primary effect of 3-BP is the inhibition of cancer cell proliferation. researchgate.netnih.gov By targeting key metabolic enzymes, 3-BP disrupts the energy supply necessary for rapid cell division. frontiersin.org

Migration and Invasion: Studies have demonstrated that 3-BP can suppress the migration and invasion of cancer cells. researchgate.netresearchgate.net For instance, in prostate cancer cells, 3-BP was found to inhibit cell migration, motility, and invasion. researchgate.net This is often linked to the disruption of the cell's energy metabolism, which is required for these processes.

Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells gain mesenchymal features, enhancing their migratory and invasive capabilities. nih.govki.se Research suggests that 3-BP can interfere with EMT. For example, in prostate cancer cells, 3-BP was observed to suppress EMT. researchgate.net The process of EMT involves the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. nih.gov

A significant challenge in cancer treatment is the development of multidrug resistance (MDR). 3-Bromopyruvic acid has shown potential in overcoming this resistance.

Reversing P-glycoprotein-Mediated MDR: One of the main mechanisms of MDR is the efflux of chemotherapeutic drugs by transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov The function of these pumps is ATP-dependent. plos.orgnih.gov 3-BP has been shown to reverse P-gp-mediated MDR in human breast cancer cells (MCF-7/ADR). plos.orgnih.govnih.gov

Mechanisms of MDR Reversal: The reversal of MDR by 3-BP is thought to occur through several mechanisms. These include a decrease in intracellular ATP levels, inhibition of ATPase activity, and a slight reduction in P-gp expression. plos.orgnih.govnih.govresearchgate.net By depleting ATP, 3-BP impairs the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs. plos.orgnih.gov In MCF-7/ADR cells, 3-BP significantly decreased the IC50 values of drugs like doxorubicin, paclitaxel, daunorubicin, and epirubicin. nih.govnih.gov

The biological activity of 3-bromopyruvic acid extends beyond cancer cells.

Immune Cell Metabolism: The metabolic state of immune cells is critical for their function. While research is ongoing, the ability of 3-BP to modulate metabolism suggests it could potentially influence immune responses.

Trypanosomal Pathogens: 3-BP has been investigated as a potential therapeutic agent against trypanosomal parasites. These organisms are heavily reliant on glycolysis for energy. Studies have shown that 3-BP exhibits toxicity against these pathogens by inhibiting their metabolic pathways.

In Vivo Studies Using Preclinical Animal Models

The antitumor effects of 3-bromopyruvic acid observed in vitro have been corroborated in preclinical animal models. These models are crucial for evaluating the efficacy of potential cancer therapies in a living organism.

Xenograft Models: Xenograft models involve the implantation of human cancer cells into immunodeficient mice. enamine.net In such models, 3-BP has demonstrated significant antitumor activity. For example, in nude mice with human gastric cancer implants, 3-BP was shown to have strong inhibitory effects on tumor growth. nih.gov Similarly, in xenograft models of human triple-negative breast cancer, 3-BP inhibited tumor growth, decreased hexokinase (HK) activity and ATP production in tumor tissues, and promoted apoptosis. nih.gov Studies on prostate cancer xenograft models also showed that 3-BP attenuates tumor growth. researchgate.net Furthermore, in a breast cancer xenograft model using MCF-7/ADR cells, 3-BP was found to significantly potentiate the antitumor activity of epirubicin. nih.gov

Syngeneic Models: Syngeneic models utilize mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain. crownbio.com These models are particularly valuable for studying immunotherapies as they possess a fully functional immune system. enamine.netcrownbio.com In a syngeneic mouse model of lymphoma, a clinical derivative of 3-BP called KAT/3BP demonstrated in vivo antitumor activity. biorxiv.org

The following table provides a summary of the findings from in vivo studies.

| Animal Model Type | Cancer Type | Key Findings | Citations |

| Xenograft (Nude Mice) | Gastric Cancer | Strong inhibition of tumor growth. | nih.gov |

| Xenograft (Nude Mice) | Triple-Negative Breast Cancer | Inhibition of tumor growth, decreased HK activity and ATP production, and promotion of apoptosis. | nih.gov |

| Xenograft (Mice) | Prostate Cancer | Attenuation of tumor growth. | researchgate.net |

| Xenograft (Mice) | Breast Cancer (MCF-7/ADR) | Potentiation of the antitumor activity of epirubicin. | nih.gov |

| Syngeneic (Mice) | Lymphoma | Antitumor activity of a 3-BP derivative (KAT/3BP). | biorxiv.org |

Analysis of 3-Bromopyruvic Acid's Influence on Tumor Microenvironment and In Vivo Metabolic Reprogramming

3-Bromopyruvic acid (3-BP) significantly influences the tumor microenvironment (TME) and induces metabolic reprogramming in vivo. frontiersin.org The TME is characterized by hypoxia, acidity, and nutritional deficiencies, which cancer cells adapt to by rewiring their metabolism. researchgate.net A key feature of many tumor cells is their reliance on aerobic glycolysis, known as the "Warburg effect," which leads to the production and export of large amounts of lactate. nih.govbmbreports.org This process acidifies the extracellular microenvironment, a condition that promotes tumor invasion and metastasis. nih.gov

3-BP, as a structural analog of lactate and pyruvate (B1213749), is preferentially taken up by cancer cells through overexpressed monocarboxylate transporters (MCTs), particularly MCT1. nih.govnih.govwikipedia.org This selective uptake is enhanced in the acidic TME, which promotes the activity of MCTs. nih.gov Once inside the cancer cell, 3-BP initiates a multifaceted assault on cellular metabolism. It is a potent inhibitor of key glycolytic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK2), leading to a rapid depletion of intracellular ATP. iiarjournals.orgmdpi.com

Beyond glycolysis, 3-BP also disrupts mitochondrial function. mdpi.com It inhibits enzymes of the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate (B1194679) dehydrogenase, and also impairs oxidative phosphorylation (OXPHOS). mdpi.comiiarjournals.org This dual inhibition of both glycolysis and OXPHOS effectively shuts down the major energy production pathways in cancer cells. nih.gov

This metabolic disruption leads to a reconstitution of the TME. frontiersin.org By inhibiting lactate production, 3-BP can help reverse tumor acidosis. frontiersin.org Furthermore, its impact on cancer cell metabolism can alleviate tumor hypoxia. By reducing the high rate of oxygen consumption by tumor cells, 3-BP can increase oxygen availability within the tumor, which has significant implications for therapies like radiotherapy. nih.gov In vivo studies in preclinical mouse models have demonstrated that 3-BP can significantly reduce tumor growth. aacrjournals.orgresearchgate.net For instance, in a syngeneic pancreatic cancer mouse model, 3-BP treatment led to a 35-40% reduction in tumor volume. aacrjournals.orgresearchgate.net This was associated with the inhibition of HK2 and an increase in the apoptosis marker, active caspase-3, within the tumor tissue. aacrjournals.orgresearchgate.net

Assessment of Systemic Metabolic Alterations in Organ Systems

The systemic administration of 3-bromopyruvic acid has been a subject of careful investigation due to its reactive nature as an alkylating agent. nih.govwikipedia.org While some studies using animal models have reported that systemic delivery of 3-BP did not cause apparent harm to normal organs and that it selectively induced ATP depletion and cell death in cancer cells over normal cells like hepatocytes, others have noted significant toxicity, which has hindered its clinical development. nih.govnih.gov

Research into the systemic effects has explored its impact on the metabolism of vital organs. Studies on isolated mice liver and kidney mitochondria have shown that 3-BP can affect the function of the TCA cycle and glutaminolysis by inhibiting key enzymes. iiarjournals.org Specifically, it was found to inhibit isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. iiarjournals.org

Another systemic metabolic alteration observed is the impact on thiol groups, particularly the antioxidant glutathione (B108866) (GSH). nih.goviiarjournals.org 3-BP treatment has been shown to significantly decrease the levels of reduced thiol groups in cells. iiarjournals.org This occurs through direct conjugation with GSH and by depleting the ATP necessary for GSH synthesis, shifting cells toward an oxidative state and increasing reactive oxygen species (ROS). nih.govnih.gov This depletion of the crucial antioxidant GSH is a key part of its antitumor effect but also a consideration for systemic impact. nih.gov Studies combining 3-BP with 5-fluorouracil (B62378) in mice showed significant tumor suppression with minimal observed hepatotoxicity and nephrotoxicity. nih.gov The development of new formulations, such as microencapsulation with cyclodextrin, aims to improve the systemic deliverability and reduce off-target toxicity, paving the way for safer clinical applications. nih.gov

Combinatorial Research Strategies with 3-Bromopyruvic Acid

The multifaceted mechanism of action of 3-bromopyruvic acid makes it a prime candidate for combination therapies. nih.gov By targeting the unique metabolic dependencies of cancer cells, 3-BP can create vulnerabilities that can be exploited by other therapeutic modalities, potentially leading to synergistic effects and overcoming treatment resistance. nih.goviiarjournals.org

Synergistic Effects with Conventional Therapies (e.g., Radiotherapy, Classical Chemotherapeutic Agents)

Radiotherapy: Preclinical studies have shown that 3-BP can act as a potent radiosensitizer. nih.govnih.gov The efficacy of radiotherapy is often limited by tumor hypoxia, as oxygen is required to fix radiation-induced DNA damage. By inhibiting the high rate of oxygen consumption in cancer cells, 3-BP can alleviate tumor hypoxia, thereby enhancing the cell-killing effects of radiation. nih.gov In a study on pancreatic cancer cells, the combination of 3-BP with low doses of irradiation was more effective at inducing cell death than 3-BP alone. aacrjournals.org Another study using 3-BP-loaded bismuth sulfide (B99878) nanospheres found a synergistic effect with radiotherapy, with a calculated combination index (CI) of 0.46, indicating a strong synergy. nih.gov This combination enhanced radiation-induced DNA damage and induced pro-death autophagy. nih.gov

Chemotherapeutic Agents: 3-BP has demonstrated synergistic effects when combined with a variety of classical chemotherapeutic agents. nih.goviiarjournals.org The mechanisms underlying this synergy are often multifactorial. By depleting intracellular ATP, 3-BP can hinder the function of ATP-dependent efflux pumps that are responsible for chemoresistance, thereby increasing the intracellular concentration and efficacy of the co-administered drug. iiarjournals.org

Studies have documented enhanced antitumor effects when 3-BP is combined with agents such as:

5-Fluorouracil (5-FU): In colorectal cancer models, the combination of 3-BP and 5-FU showed synergistic antitumor effects both in vitro and in vivo by inducing mitochondria-dependent apoptosis. nih.gov

Platinum-based drugs (e.g., Cisplatin): The increased therapeutic efficacy is attributed to the simultaneous inhibition of proliferation by the drug and the induction of oxidative stress and energy depletion by 3-BP. nih.goviiarjournals.org

Anthracyclines (e.g., Doxorubicin, Daunorubicin): Similar to platinum drugs, synergy is achieved through a dual assault of proliferation inhibition and metabolic collapse. nih.gov

Mitoxantrone: The combination with 3-BP enhances therapeutic efficacy through increased oxidative stress and ATP depletion. iiarjournals.org

| Combination Therapy | Cancer Model | Observed Synergistic Effect | Mechanism of Synergy | Reference |

| Radiotherapy | Pancreatic Cancer | Enhanced cancer cell killing compared to monotherapy. | Dismantling of mitochondria, severe inhibition of ATP generation. | aacrjournals.org |

| Radiotherapy | General | Alleviation of tumor hypoxia, promotion of radiation-induced DNA damage. | Reduced intracellular oxygen consumption rate. | nih.gov |

| 5-Fluorouracil | Colorectal Cancer | Significant suppression of tumor growth in vivo. | Induction of mitochondria-dependent apoptosis. | nih.gov |

| Cisplatin | General | Increased therapeutic efficacy. | Simultaneous proliferation inhibition, induction of oxidative stress, and energy depletion. | nih.goviiarjournals.org |

| Doxorubicin | General | Enhanced antitumor activity. | Combined proliferation inhibition and metabolic disruption (ATP depletion, oxidative stress). | nih.gov |

Combined Approaches with Other Metabolic Inhibitors and Targeted Agents

Combining 3-BP with other agents that target different facets of cancer metabolism or signaling pathways is a promising strategy. nih.gov This approach aims to create a more comprehensive metabolic blockade, preventing cancer cells from adapting or rerouting metabolic fluxes to survive.

Glutathione Synthesis Inhibitors: A notable example is the combination of 3-BP with Buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis. nih.gov 3-BP treatment alone induces oxidative stress by depleting existing GSH. nih.gov When combined with BSO, which blocks the synthesis of new GSH, the effect is amplified. nih.gov In models of anoikis-resistant hepatocellular carcinoma (HCC), this combination effectively suppressed cell viability and tumor growth by severely inhibiting glycolysis and elevating ROS levels. nih.gov

Targeted Agents: The combination of 3-BP with targeted therapies has also been explored. For instance, enhanced antitumor activity was observed in vitro and in vivo when 3-BP was combined with the mTOR inhibitor rapamycin. nih.gov The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can complement the energy-depleting effects of 3-BP. researchgate.netnih.gov Another study investigated the combination of 3-BP with SC-514, an inhibitor of the NF-κB pathway, in prostate cancer cells, finding a synergistic effect in inhibiting cancer cell proliferation. medcraveonline.com

| Combination Agent | Agent Target/Class | Cancer Model | Observed Effect | Reference |

| Buthionine sulfoximine (BSO) | Glutathione Synthesis Inhibitor | Hepatocellular Carcinoma (HCC) | Effective suppression of cell viability and tumor growth. | nih.gov |

| Rapamycin | mTOR Inhibitor | General | Enhanced antitumor activity in vitro and in vivo. | nih.gov |

| SC-514 | NF-κB Pathway Inhibitor | Prostate Cancer | Synergistic inhibition of cancer cell proliferation. | medcraveonline.com |

Development of Multi-Targeted Metabolic Disruption Approaches

The development of multi-targeted metabolic disruption is a core concept underpinning the therapeutic potential of 3-bromopyruvic acid. frontiersin.org Unlike highly specific drugs that inhibit a single enzyme, 3-BP is inherently a multi-targeted agent. frontiersin.orgnih.gov Its ability to simultaneously inhibit key enzymes in both glycolysis (HK2, GAPDH) and mitochondrial respiration (TCA cycle enzymes, OXPHOS) constitutes a powerful, multifaceted attack on the central energy metabolism of cancer cells. frontiersin.orgnih.goviiarjournals.org

This intrinsic multi-targeting capability is a significant advantage in cancer therapy, as it can be more difficult for tumor cells to develop resistance compared to therapies that target a single pathway. nih.gov Malignant cells possess a highly coordinated and networked metabolic machinery to ensure their survival and proliferation. frontiersin.org A therapeutic strategy that can disrupt this network at multiple critical nodes is more likely to achieve a formidable and lasting antitumor effect. frontiersin.org